2,2'-Diiodo-3,3'-dimethyl-4,4',5,5'-tetramethoxybiphenyl
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Overview
Description
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is a complex organic compound with the molecular formula C18H20I2O4 and a molecular weight of 554.166 g/mol . This compound is characterized by the presence of two iodine atoms, four methoxy groups, and two methyl groups attached to a biphenyl core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl typically involves the iodination of a precursor biphenyl compound. One common method includes the use of iodinating agents such as iodine or iodine monochloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones .
Scientific Research Applications
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl
- 3,3’-Dimethyl-4,4’,5,5’-tetramethoxybiphenyl
- 2-Iodo-3’,4,4’,5-tetramethoxybiphenyl
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
Uniqueness
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
19965-36-7 |
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Molecular Formula |
C18H20I2O4 |
Molecular Weight |
554.2 g/mol |
IUPAC Name |
2-iodo-1-(2-iodo-4,5-dimethoxy-3-methylphenyl)-4,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C18H20I2O4/c1-9-15(19)11(7-13(21-3)17(9)23-5)12-8-14(22-4)18(24-6)10(2)16(12)20/h7-8H,1-6H3 |
InChI Key |
JZGBJBNOMRVOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)C2=CC(=C(C(=C2I)C)OC)OC)I |
Origin of Product |
United States |
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